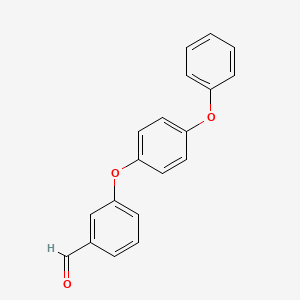
beta-Fenchyl acetate, exo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Fenchyl acetate, exo-: is an organic compound with the molecular formula C12H20O2 and a molecular weight of 196.2860 g/mol . It is a type of ester derived from fenchyl alcohol and acetic acid. This compound is known for its pleasant aroma and is often found in essential oils and various fragrance products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Fenchyl acetate, exo- can be synthesized through the esterification of fenchyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of beta-Fenchyl acetate, exo- involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality beta-Fenchyl acetate, exo-.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Fenchyl acetate, exo- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, beta-Fenchyl acetate, exo- can be hydrolyzed back to fenchyl alcohol and acetic acid.
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert beta-Fenchyl acetate, exo- to other derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Fenchyl alcohol and acetic acid.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced derivatives of beta-Fenchyl acetate, exo-.
Wissenschaftliche Forschungsanwendungen
Beta-Fenchyl acetate, exo- has a wide range of applications in scientific research, including:
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its bioactive properties.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Wirkmechanismus
The mechanism of action of beta-Fenchyl acetate, exo- involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by interacting with cell membranes and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Fenchyl acetate
- Endo-Fenchyl acetate
- Alpha-Isofenchyl acetate
Comparison: Beta-Fenchyl acetate, exo- is unique due to its specific stereochemistry, which can influence its physical and chemical properties. Compared to its stereoisomers, such as endo-Fenchyl acetate and alpha-Isofenchyl acetate, beta-Fenchyl acetate, exo- may exhibit different reactivity and biological activity. This uniqueness makes it valuable in various applications where specific stereochemical properties are desired .
Eigenschaften
CAS-Nummer |
76109-40-5 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1S,2R,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10+,12+/m1/s1 |
InChI-Schlüssel |
JUWUWIGZUVEFQB-SCVCMEIPSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@]2(CC[C@H](C2)C1(C)C)C |
Kanonische SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


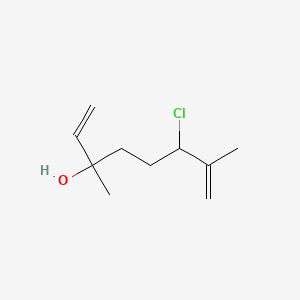
![1-Fluorobicyclo[2.1.1]hexan-2-one](/img/structure/B14435660.png)
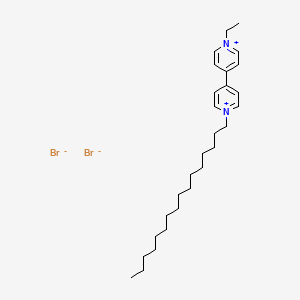


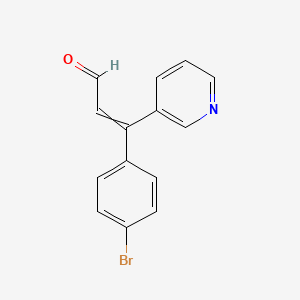
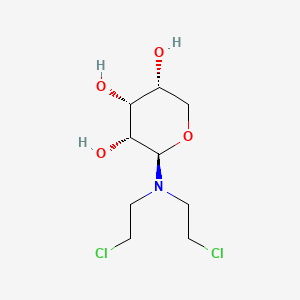
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
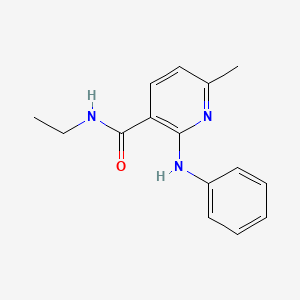
![2,8-Dichloro-5,11-dimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B14435702.png)
![N-[[7-(4-Chlorophenyl)-4-thia-1,6-diazabicyclo[3.3.0]octa-2,5,7-trien-8-YL]methylideneamino]-4-methyl-benzenesulfonamide](/img/structure/B14435707.png)
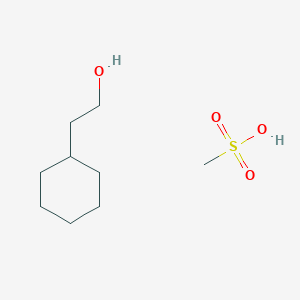
![({3-[(Ethenyloxy)methyl]but-3-EN-1-YL}sulfanyl)benzene](/img/structure/B14435718.png)
